molecular formula C13H18BrNO2 B252716 N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine

カタログ番号 B252716
分子量: 300.19 g/mol
InChIキー: PRIDKGNSNXHJCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine, also known as BEC, is a compound that has gained attention in the scientific community due to its potential applications in cancer treatment. BEC is a synthetic derivative of the plant extract harmaline, which has been used for centuries in traditional medicine. In

作用機序

The mechanism of action of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine is not fully understood, but it is thought to involve the inhibition of the enzyme protein kinase C (PKC). PKC is involved in cell signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of PKC by N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine leads to the activation of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine has been shown to have minimal toxicity in normal cells and tissues. In animal studies, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine has been found to be well-tolerated at doses up to 100 mg/kg. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine has also been shown to have anti-inflammatory and antioxidant effects.

実験室実験の利点と制限

One advantage of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to sensitize cancer cells to radiation therapy and chemotherapy. However, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine has a low solubility in water, which can make it difficult to administer in vivo. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine also has a short half-life in the body, which may limit its effectiveness as a cancer treatment.

将来の方向性

Future research on N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine should focus on improving its solubility and half-life in the body. Other areas of research could include the development of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine-based drug delivery systems, the identification of biomarkers that can predict response to N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine treatment, and the exploration of combination therapies that include N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine and its potential applications in cancer treatment.
In conclusion, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine is a promising compound with anti-cancer properties that has the potential to improve cancer treatment outcomes. Further research is needed to fully understand its mechanism of action and to address its limitations in lab experiments. With continued research, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine could become an important tool in the fight against cancer.

合成法

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine can be synthesized through a multi-step process starting from harmaline. The first step involves the protection of the hydroxyl group of harmaline with a benzyl group. The second step involves the bromination of the benzyl-protected harmaline, followed by the deprotection of the benzyl group. The final step involves the cyclopropanation of the resulting compound with cyclopropylamine. The overall yield of this process is around 20%.

科学的研究の応用

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine has been shown to have anti-cancer properties in vitro and in vivo. In vitro studies have demonstrated that N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have shown that N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine can reduce tumor size and metastasis in animal models of cancer. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.

特性

製品名

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine

分子式

C13H18BrNO2

分子量

300.19 g/mol

IUPAC名

N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C13H18BrNO2/c1-3-17-12-7-9(8-15-10-4-5-10)6-11(14)13(12)16-2/h6-7,10,15H,3-5,8H2,1-2H3

InChIキー

PRIDKGNSNXHJCQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNC2CC2)Br)OC

正規SMILES

CCOC1=C(C(=CC(=C1)CNC2CC2)Br)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。